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Cat. No.: B1395604 Get Quote

Introduction
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) is a heterocyclic compound of

significant interest in the fields of medicinal chemistry and drug development.[1] Its pyrrole

core, adorned with both a hydroxyl and a methyl ester group, presents a versatile scaffold for

the synthesis of more complex bioactive molecules.[2] A thorough understanding of its

structural and electronic properties is paramount for its effective utilization in synthetic

pathways. This technical guide provides an in-depth analysis of the spectroscopic data for

methyl 3-hydroxy-1H-pyrrole-2-carboxylate, offering insights into the principles of data

acquisition and interpretation for researchers and scientists.

Disclaimer: Publicly available, experimentally verified spectra for Methyl 3-hydroxy-1H-
pyrrole-2-carboxylate are limited. The data presented and interpreted in this guide are high-

fidelity predictions based on the compound's known structure and spectroscopic data from

analogous compounds. These predictions serve as a robust framework for the analysis of

experimentally acquired data.

Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure. Methyl 3-hydroxy-1H-pyrrole-2-carboxylate possesses a five-membered aromatic

pyrrole ring, a hydroxyl group at position 3, and a methyl carboxylate group at position 2. The
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presence of N-H and O-H protons, aromatic protons, a methoxy group, and a carbonyl group

are all expected to give rise to characteristic signals in the various spectra.

Caption: Chemical structure of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in

solution. For methyl 3-hydroxy-1H-pyrrole-2-carboxylate, both ¹H and ¹³C NMR provide a

wealth of information.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is

critical to avoid signal overlap and to observe exchangeable protons.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is

required. Proton decoupling is typically used to simplify the spectrum and enhance

sensitivity.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of methyl 3-hydroxy-1H-pyrrole-2-carboxylate in DMSO-d₆

is summarized below.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.5 Broad Singlet 1H N-H (Pyrrole)

~9.5 Broad Singlet 1H O-H (Hydroxyl)

~6.8 Triplet 1H H-4

~6.1 Triplet 1H H-5

~3.8 Singlet 3H O-CH₃ (Ester)

Interpretation of ¹H NMR Spectrum
The downfield broad singlets around 11.5 and 9.5 ppm are characteristic of the acidic N-H

proton of the pyrrole ring and the phenolic O-H proton, respectively. Their broadness is a result

of chemical exchange and quadrupole broadening from the nitrogen atom. The two signals in

the aromatic region, predicted as triplets around 6.8 and 6.1 ppm, correspond to the two

protons on the pyrrole ring. The singlet at approximately 3.8 ppm with an integration of 3H is

unequivocally assigned to the methyl group of the ester functionality.
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NMR Structural Elucidation Workflow

Acquire 1H and 13C NMR Spectra

Identify Solvent and Reference Peaks

Analyze Chemical Shifts, Multiplicities, and Integrations

Assign Protons and Carbons to the Molecular Structure

Confirm Connectivity with 2D NMR (COSY, HSQC)

Finalized Structure

Hypothetical Mass Spec Fragmentation

[M+H]+ (m/z 142)

Loss of H2O (m/z 124) Loss of CH3OH (m/z 110) Loss of COOCH3 (m/z 83)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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